molecular formula C9H7N3O2 B1624672 7-Nitroquinolin-2-amine CAS No. 49609-04-3

7-Nitroquinolin-2-amine

Cat. No.: B1624672
CAS No.: 49609-04-3
M. Wt: 189.17 g/mol
InChI Key: STVRCCRLJQADFZ-UHFFFAOYSA-N
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Description

7-Nitroquinolin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₇N₃O₂. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The compound features a quinoline core with a nitro group at the 7th position and an amino group at the 2nd position, making it a versatile building block for the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroquinolin-2-amine typically involves the nitration of quinoline derivatives followed by amination. One common method includes the nitration of 2-aminoquinoline using nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7th position.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 have been explored . These approaches not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 7-Nitroquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions.

    Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products Formed:

Scientific Research Applications

7-Nitroquinolin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Nitroquinolin-2-amine stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and amino groups allows for versatile chemical modifications, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

7-nitroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVRCCRLJQADFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431454
Record name 7-Nitroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49609-04-3
Record name 7-Nitroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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